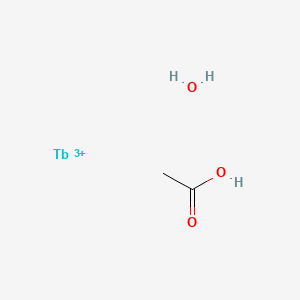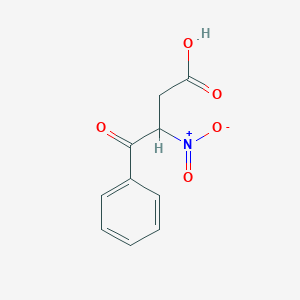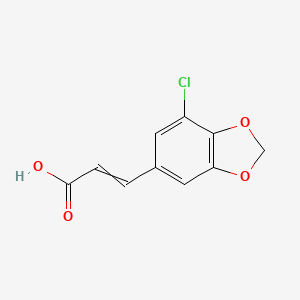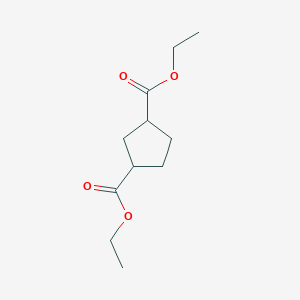
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This compound is characterized by the presence of two chlorine atoms, a methylamino group, and an aldehyde group attached to the pyrimidine ring. It is used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The Vilsmeier-Haack reaction remains a popular choice for industrial synthesis due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines and other derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Condensation Reactions: Reagents such as hydrazine and hydroxylamine are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Condensation Reactions: Products include imines and hydrazones.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The pathways involved include nucleophilic substitution and condensation reactions, which allow the compound to form stable complexes with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Propiedades
Fórmula molecular |
C6H5Cl2N3O |
|---|---|
Peso molecular |
206.03 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(methylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5Cl2N3O/c1-9-5-3(2-12)4(7)10-6(8)11-5/h2H,1H3,(H,9,10,11) |
Clave InChI |
JBARZLFFRPWUPD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=NC(=N1)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)











![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)
